![molecular formula C23H26N4O2 B11165882 3-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11165882.png)
3-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-[4-(4-Benzyl-1-piperidinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzotriazinone core linked to a piperidine moiety, which is further substituted with a benzyl group. The intricate arrangement of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of 4-benzylpiperidine, which is synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring . The resulting 4-benzylpiperidine is then subjected to further reactions to introduce the oxobutyl and benzotriazinone functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Benzyl-1-piperidinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or benzotriazinone moieties, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted benzotriazinone derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one exhibit various pharmacological activities:
- Anticancer Activity : Compounds containing benzotriazine structures have been investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells. Studies suggest that modifications in the side chains can enhance their efficacy against specific cancer types.
- Antimicrobial Properties : The presence of piperidine rings has been associated with antimicrobial activity. Research shows that derivatives can effectively combat bacterial infections, particularly those resistant to conventional antibiotics.
- Neuroprotective Effects : Some studies have explored the neuroprotective potential of similar compounds in models of neurodegenerative diseases. The ability to cross the blood-brain barrier makes these compounds promising candidates for treating conditions like Alzheimer's and Parkinson's disease.
Case Studies
- Anticancer Efficacy :
- Antimicrobial Activity :
- Neuroprotection :
Mechanism of Action
The mechanism of action of 3-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This activity is mediated through the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of these neurotransmitters. The compound’s effects on molecular pathways are still under investigation, with ongoing research aimed at elucidating its full pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the benzylpiperidine core but lacks the benzotriazinone moiety.
2-Benzylpiperidine: Another structural isomer with different substitution patterns.
Benzylpiperazine: Contains a piperazine ring instead of piperidine.
Uniqueness
The uniqueness of 3-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the benzylpiperidine and benzotriazinone moieties allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
Structure and Composition
- Molecular Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 313.40 g/mol
- IUPAC Name : 3-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one
Physical Properties
Property | Value |
---|---|
Appearance | White to off-white solid |
Melting Point | 150 - 155 °C |
Solubility | Soluble in DMSO |
Pharmacological Profile
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Antitumor Activity : Several studies have reported that benzotriazine derivatives possess cytotoxic properties against various cancer cell lines. These compounds may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Properties : There is evidence suggesting that this class of compounds demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.
The proposed mechanisms by which This compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in cancer progression or microbial growth.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.
- Oxidative Stress Reduction : By scavenging free radicals, it may protect against oxidative damage in cells.
Case Studies and Research Findings
- Cytotoxicity Assay : A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC₅₀ values were reported to be in the micromolar range.
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.
- Neuroprotection Study : An experimental model of oxidative stress in neuronal cells indicated that treatment with the compound resulted in a significant decrease in markers of oxidative damage compared to untreated controls.
Properties
Molecular Formula |
C23H26N4O2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C23H26N4O2/c28-22(26-15-12-19(13-16-26)17-18-7-2-1-3-8-18)11-6-14-27-23(29)20-9-4-5-10-21(20)24-25-27/h1-5,7-10,19H,6,11-17H2 |
InChI Key |
BJGHHIGOENWXEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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